molecular formula C11H7ClF6O B14069431 1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one

1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14069431
M. Wt: 304.61 g/mol
InChI Key: HVAARHWPNDMFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one typically involves the reaction of 2,3-bis(trifluoromethyl)benzene with chloropropanone under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets through its trifluoromethyl groups and chloropropanone moiety. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H7ClF6O

Molecular Weight

304.61 g/mol

IUPAC Name

1-[2,3-bis(trifluoromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H7ClF6O/c1-5(12)9(19)6-3-2-4-7(10(13,14)15)8(6)11(16,17)18/h2-5H,1H3

InChI Key

HVAARHWPNDMFGD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.